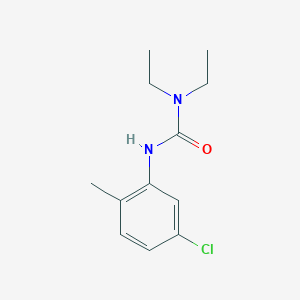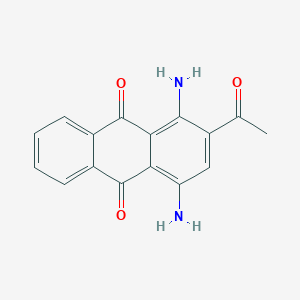
9,10-Anthracenedione, 2-acetyl-1,4-diamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 2-acetyl-1,4-diamino- is a chemical compound with the molecular formula C16H12N2O2. It is also known as mitoxantrone and is a synthetic anthracenedione derivative. This compound has been extensively studied for its potential use as an anticancer agent due to its ability to inhibit DNA synthesis and repair.
Mecanismo De Acción
Mitoxantrone works by intercalating into DNA and inhibiting topoisomerase II, an enzyme that is involved in DNA replication and repair. This leads to the formation of DNA adducts and breaks, which ultimately leads to cell death. Mitoxantrone also has immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis.
Efectos Bioquímicos Y Fisiológicos
Mitoxantrone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit DNA synthesis and repair, as well as to induce apoptosis in cancer cells. Mitoxantrone has also been shown to have immunosuppressive properties, which may contribute to its effectiveness in the treatment of multiple sclerosis. However, mitoxantrone can also have toxic effects on the heart, leading to cardiotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using mitoxantrone in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying DNA synthesis and repair, as well as for investigating potential anticancer agents. However, mitoxantrone can also have toxic effects on cells, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on mitoxantrone. One area of research is the development of new analogs of mitoxantrone that may have increased efficacy and reduced toxicity. Another area of research is the investigation of the immunosuppressive properties of mitoxantrone, which may have applications in the treatment of autoimmune diseases other than multiple sclerosis. Additionally, further research is needed to understand the cardiotoxicity of mitoxantrone and to develop strategies to mitigate this toxicity.
Métodos De Síntesis
The synthesis of 9,10-Anthracenedione, 2-acetyl-1,4-diamino- involves the reaction of 1,4-diaminoanthraquinone with acetic anhydride in the presence of sulfuric acid. The reaction yields a mixture of mitoxantrone and its isomer, 1,4-dihydroxy-5,8-bis(acetylamino)anthracene-9,10-dione. The mixture is then separated by column chromatography to obtain pure mitoxantrone.
Aplicaciones Científicas De Investigación
Mitoxantrone has been extensively studied for its potential use as an anticancer agent. It has been shown to be effective against a variety of cancers, including breast cancer, prostate cancer, and leukemia. Mitoxantrone works by inhibiting DNA synthesis and repair, leading to cell death. It has also been studied for its potential use in the treatment of multiple sclerosis, as it has immunosuppressive properties.
Propiedades
Número CAS |
19500-94-8 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 2-acetyl-1,4-diamino- |
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
2-acetyl-1,4-diaminoanthracene-9,10-dione |
InChI |
InChI=1S/C16H12N2O3/c1-7(19)10-6-11(17)12-13(14(10)18)16(21)9-5-3-2-4-8(9)15(12)20/h2-6H,17-18H2,1H3 |
Clave InChI |
GUUWHMTVVVFXIF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
SMILES canónico |
CC(=O)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)N |
Otros números CAS |
19500-94-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



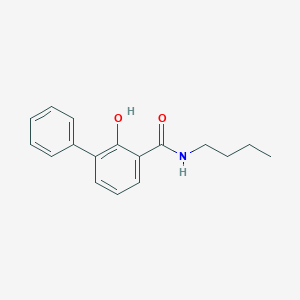
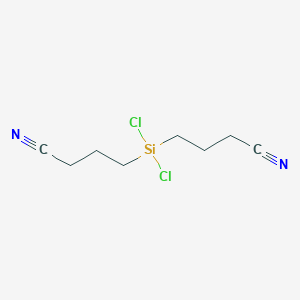
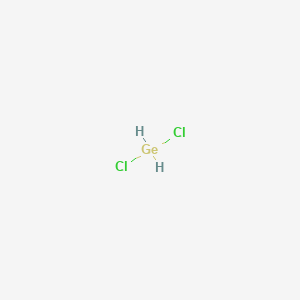

![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)


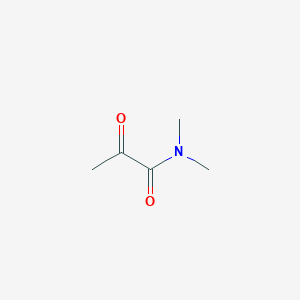
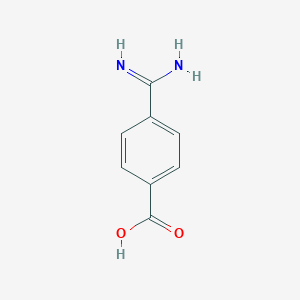
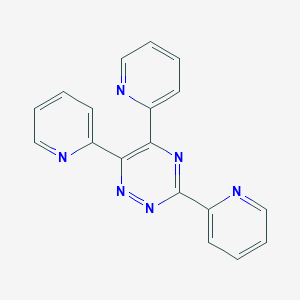
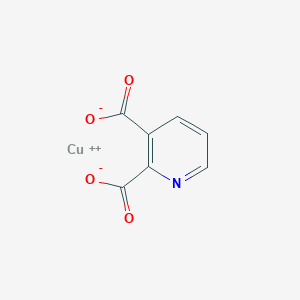
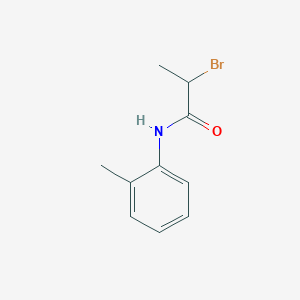
![Dibenzo[g,p]chrysene](/img/structure/B91316.png)
